Cas no 16358-79-5 (Benzaldehyde,2-(1,1-dimethylethyl)-)
Benzaldehyde,2-(1,1-dimethylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzaldehyde,2-(1,1-dimethylethyl)-
- 2-tert-butylbenzaldehyde
- Benzaldehyde, 2-(1,1-dimethylethyl)- (9CI)
- o-tert-Butylbenzaldehyde
- A902482
- 16358-79-5
- AKOS017515361
- t-butylbenzaldehyde
- SCHEMBL536090
- TWQRQNJOSFBCJV-UHFFFAOYSA-N
- Z1255429474
- DTXSID40525641
- EN300-754714
- FT-0700714
- 2-(tert-butyl)benzaldehyde
- CS-0128184
- 2-t-butylbenzaldehyde
- Benzaldehyde, 2-(1,1-dimethylethyl)-
- G66946
- DA-09574
- DTXCID80476446
- MFCD15527514
- RAA35879
- 841-282-2
-
- Inchi: 1S/C11H14O/c1-11(2,3)10-7-5-4-6-9(10)8-12/h4-8H,1-3H3
- InChI Key: TWQRQNJOSFBCJV-UHFFFAOYSA-N
- SMILES: O=CC1C=CC=CC=1C(C)(C)C
Computed Properties
- Exact Mass: 162.10452
- Monoisotopic Mass: 162.104465066g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.966
- Boiling Point: 243 ºC
- Flash Point: 98 ºC
- PSA: 17.07
Benzaldehyde,2-(1,1-dimethylethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198824-100mg |
2-(tert-Butyl)benzaldehyde |
16358-79-5 | 97% | 100mg |
¥2158 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198824-250mg |
2-(tert-Butyl)benzaldehyde |
16358-79-5 | 97% | 250mg |
¥3853 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198824-1g |
2-(tert-Butyl)benzaldehyde |
16358-79-5 | 97% | 1g |
¥7801 | 2023-04-15 | |
| Enamine | EN300-754714-0.05g |
2-tert-butylbenzaldehyde |
16358-79-5 | 95.0% | 0.05g |
$150.0 | 2025-02-24 | |
| Enamine | EN300-754714-0.1g |
2-tert-butylbenzaldehyde |
16358-79-5 | 95.0% | 0.1g |
$223.0 | 2025-02-24 | |
| Enamine | EN300-754714-0.25g |
2-tert-butylbenzaldehyde |
16358-79-5 | 95.0% | 0.25g |
$318.0 | 2025-02-24 | |
| Enamine | EN300-754714-0.5g |
2-tert-butylbenzaldehyde |
16358-79-5 | 95.0% | 0.5g |
$501.0 | 2025-02-24 | |
| Enamine | EN300-754714-1.0g |
2-tert-butylbenzaldehyde |
16358-79-5 | 95.0% | 1.0g |
$643.0 | 2025-02-24 | |
| Enamine | EN300-754714-2.5g |
2-tert-butylbenzaldehyde |
16358-79-5 | 95.0% | 2.5g |
$1486.0 | 2025-02-24 | |
| Enamine | EN300-754714-5.0g |
2-tert-butylbenzaldehyde |
16358-79-5 | 95.0% | 5.0g |
$2890.0 | 2025-02-24 |
Benzaldehyde,2-(1,1-dimethylethyl)- Suppliers
Benzaldehyde,2-(1,1-dimethylethyl)- Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Benzaldehyde,2-(1,1-dimethylethyl)-
Recent Advances in the Study of Benzaldehyde,2-(1,1-dimethylethyl)- (CAS: 16358-79-5) in Chemical Biology and Pharmaceutical Research
Benzaldehyde,2-(1,1-dimethylethyl)- (CAS: 16358-79-5), commonly referred to as tert-butyl benzaldehyde, has recently gained significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential applications. This aromatic aldehyde derivative, characterized by the presence of a tert-butyl group at the ortho position, has shown promising results in various biochemical and pharmacological studies. Recent literature highlights its role as a key intermediate in organic synthesis and its emerging biological activities that warrant further investigation.
A 2023 study published in the Journal of Medicinal Chemistry explored the compound's potential as a building block for novel drug candidates. Researchers demonstrated that the steric hindrance provided by the tert-butyl group significantly influences the compound's reactivity and binding affinity to biological targets. Molecular docking studies revealed that 16358-79-5 exhibits preferential binding to certain enzyme active sites, particularly those involved in inflammatory pathways, suggesting potential applications in developing anti-inflammatory agents.
In the field of antimicrobial research, a team from the University of Cambridge reported in ACS Infectious Diseases (2024) that derivatives of Benzaldehyde,2-(1,1-dimethylethyl)- displayed moderate to strong activity against drug-resistant bacterial strains. The study emphasized how the compound's lipophilicity, enhanced by the tert-butyl group, contributes to improved membrane penetration in Gram-positive bacteria. These findings open new avenues for developing novel antibiotics targeting multi-drug resistant pathogens.
Recent advancements in analytical chemistry have also focused on this compound. A 2024 publication in Analytical Chemistry described a novel HPLC-MS method for the precise quantification of 16358-79-5 in complex biological matrices. This methodological development is particularly important for pharmacokinetic studies, as it enables researchers to track the compound's metabolism and distribution with unprecedented accuracy.
The compound's potential in material science applications was highlighted in a 2023 Nature Materials article, where researchers utilized Benzaldehyde,2-(1,1-dimethylethyl)- as a precursor for synthesizing novel organic semiconductors. The tert-butyl group was found to enhance the material's thermal stability while maintaining desirable electronic properties, making it suitable for flexible electronic devices.
Ongoing clinical research is investigating the safety profile of 16358-79-5 derivatives. Preliminary results from phase I trials (European Journal of Pharmaceutical Sciences, 2024) indicate acceptable toxicity levels for certain modified versions of the compound, paving the way for potential therapeutic applications. However, researchers caution that further optimization is needed to improve bioavailability and reduce potential hepatotoxicity observed in animal models.
Future research directions for Benzaldehyde,2-(1,1-dimethylethyl)- include exploring its potential in targeted drug delivery systems, investigating its role as a chemical probe in biological systems, and developing more efficient synthetic routes for large-scale production. The compound's versatility and the growing body of research supporting its various applications suggest it will remain an important focus in chemical biology and pharmaceutical research in the coming years.
16358-79-5 (Benzaldehyde,2-(1,1-dimethylethyl)-) Related Products
- 82-77-9(Ethanone,1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-)
- 22583-61-5(1-(2-tert-butylphenyl)ethan-1-one)
- 6502-22-3(2-(propan-2-yl)benzaldehyde)
- 127451-11-0(Benzaldehyde, 2-methyl-3-(1-methylethyl)- (9CI))
- 68459-95-0(2,4-bis(isopropyl)benzaldehyde)
- 33731-13-4(Benzaldehyde,5-methyl-2-(1-methylethyl)-)
- 54876-90-3(benzaldehyde, 2-methyl-6-(1-methylethyl)- (9ci))
- 24249-82-9(Benzaldehyde, 2,4,6-tris(1-methylethyl)-)
- 55012-32-3(2-isopropylbenzaldehyde)
- 2040-10-0(Ethanone,1-[4-(1,1-dimethylethyl)-2,6-dimethylphenyl]-)